(2S,4S)-1-Boc-4-azidopyrrolidine-2-carboxylic acid
Description
(2S,4S)-1-Boc-4-azidopyrrolidine-2-carboxylic acid is a chiral pyrrolidine derivative featuring a tert-butyloxycarbonyl (Boc) protecting group at the nitrogen and an azido (-N₃) substituent at the 4-position of the pyrrolidine ring. Its molecular formula is C₁₀H₁₆N₄O₄, with a molecular weight of 256.26 g/mol (calculated from structural data) . The Boc group enhances stability during synthetic processes, while the azide enables applications in click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) for bioconjugation or drug discovery . This compound is widely used in peptide synthesis and as a precursor for bioactive molecules due to its stereochemical rigidity and functional versatility.
Properties
IUPAC Name |
(2S,4S)-4-azido-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O4/c1-10(2,3)18-9(17)14-5-6(12-13-11)4-7(14)8(15)16/h6-7H,4-5H2,1-3H3,(H,15,16)/t6-,7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZEOWBJXFSZTJU-BQBZGAKWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)O)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)O)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00477450 | |
| Record name | (2S,4S)-1-Boc-4-azidopyrrolidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00477450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132622-65-2 | |
| Record name | (2S,4S)-1-Boc-4-azidopyrrolidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00477450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | cis-4-Azido-N-(tert-butoxycarbonyl)-L-proline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Esterification and Boc Protection
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Methyl ester formation :
Trans-4-hydroxy-L-proline is esterified using methanol and catalytic acid (e.g., H₂SO₄) to yield (2S,4R)-4-hydroxyproline methyl ester.
Reaction conditions : -
Boc protection :
The amine is protected with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., NaHCO₃).
Reaction conditions :
Hydroxyl Group Activation
The 4R-hydroxyl group is converted to a leaving group (e.g., tosylate or mesylate) to facilitate nucleophilic substitution.
Method A: Nucleophilic Substitution with Sodium Azide
Method B: Mitsunobu Reaction with Diphenylphosphoryl Azide
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Reagents : Diphenylphosphoryl azide (DPPA), triphenylphosphine (PPh₃), diethyl azodicarboxylate (DEAD).
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Conditions :
Stereochemical Outcome : Both methods invert the C4 configuration from 4R to 4S, yielding (2S,4S)-4-azidopyrrolidine-2-carboxylate.
Ester Hydrolysis
The methyl ester is hydrolyzed to the carboxylic acid using LiOH or NaOH.
-
Conditions :
Alternative Synthetic Routes
Direct Azidation of Boc-Protected Hydroxyproline
A streamlined approach avoids intermediate esterification by directly converting Boc-protected 4-hydroxyproline to the azide:
Solid-Phase Synthesis Adaptations
For combinatorial chemistry applications, the compound is synthesized on resin-bound intermediates:
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Resin functionalization : Wang or Rink amide resin
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Coupling reagents : HATU or PyBOP
Industrial-Scale Production
Continuous Flow Reactor Optimization
Large-scale synthesis employs flow chemistry to enhance safety and efficiency during azide handling:
Catalytic Hydrogenation Avoidance
Unlike analogous amine derivatives, the azide group remains intact, eliminating the need for Pd/C-mediated hydrogenation.
Comparative Analysis of Methods
Critical Challenges and Solutions
Chemical Reactions Analysis
Types of Reactions
(2S,4S)-1-Boc-4-azidopyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Reduction: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The azido group can participate in nucleophilic substitution reactions to form various derivatives.
Cycloaddition: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium azide for nucleophilic substitution.
Cycloaddition: Copper(I) catalysts for Huisgen cycloaddition.
Major Products
Reduction: (2S,4S)-1-Boc-4-aminopyrrolidine-2-carboxylic acid.
Cycloaddition: Triazole derivatives.
Scientific Research Applications
Peptide Synthesis
Overview : The compound serves as a crucial building block in peptide synthesis. Its azido group enables click chemistry, facilitating the attachment of diverse functional groups.
Case Study : In a recent study, researchers utilized (2S,4S)-1-Boc-4-azidopyrrolidine-2-carboxylic acid to synthesize novel peptide-based therapeutic agents. The incorporation of the azido group allowed for efficient conjugation with biomolecules, enhancing the therapeutic efficacy of the resulting peptides.
Drug Development
Overview : This compound plays a pivotal role in drug development, particularly in creating prodrugs that require specific bioactivation. Its unique structure aids in enhancing drug efficacy and minimizing side effects.
Case Study : A notable application involved the design of antiviral agents where this compound was used to develop inhibitors targeting Hepatitis C virus replication. The azido group facilitated the formation of triazole derivatives that exhibited potent antiviral activity.
Bioconjugation
Overview : The compound is extensively used in bioconjugation processes, allowing for the linkage of biomolecules such as proteins and antibodies. This application is essential for developing targeted drug delivery systems.
Case Study : Researchers demonstrated the use of this compound in creating antibody-drug conjugates (ADCs). The azido group enabled selective conjugation to antibodies, leading to improved specificity and reduced off-target effects in cancer therapy.
Material Science
Overview : Its properties are exploited to create functionalized polymers and materials used in various applications, including drug delivery systems and coatings.
Case Study : A study highlighted the use of this compound in synthesizing polymeric nanoparticles for drug delivery. The functionalization with this compound improved the stability and release profiles of encapsulated drugs.
Research in Chemical Biology
Overview : The compound is instrumental in studying biological processes at the molecular level, providing insights into disease mechanisms and potential therapeutic interventions.
Case Study : Investigations into enzyme interactions revealed that this compound could act as a substrate for specific hydrolases, offering insights into metabolic pathways relevant to drug metabolism and toxicity.
Summary Table of Applications
| Application Area | Description | Case Study Highlights |
|---|---|---|
| Peptide Synthesis | Key building block for peptide synthesis using click chemistry | Novel peptide-based therapeutic agents synthesized with enhanced efficacy |
| Drug Development | Creation of prodrugs for enhanced bioactivation | Development of antiviral agents targeting Hepatitis C virus replication |
| Bioconjugation | Linking biomolecules for targeted drug delivery systems | Creation of antibody-drug conjugates with improved specificity |
| Material Science | Functionalized polymers for drug delivery systems | Synthesis of polymeric nanoparticles improving drug stability and release profiles |
| Chemical Biology | Insights into biological processes and disease mechanisms | Identification of substrate interactions with specific hydrolases |
Mechanism of Action
The mechanism of action of (2S,4S)-1-Boc-4-azidopyrrolidine-2-carboxylic acid is primarily related to its ability to undergo chemical transformations that introduce functional groups into target molecules. The azido group can be converted to an amine or participate in cycloaddition reactions, enabling the synthesis of a wide range of derivatives with potential biological activity. The molecular targets and pathways involved depend on the specific derivative being studied.
Comparison with Similar Compounds
(2S,4R)-Boc-4-phenyl-pyrrolidine-2-carboxylic Acid
Key Differences :
- Substituent : A phenyl group replaces the azide at the 4-position.
- Stereochemistry : The 4-position has an R configuration instead of S.
- Molecular Formula: C₁₆H₂₁NO₄ (MW: 291.35 g/mol) .
Impact on Properties :
- Reactivity : The phenyl group introduces steric bulk, reducing nucleophilic reactivity compared to the azide. This makes it less suitable for click chemistry but more stable under acidic conditions.
- Applications : Primarily used in peptide synthesis where aromatic interactions or rigidity are desired .
(2S,4S)-4-Fluoropyrrolidine-2-carboxylic Acid and Derivatives
Key Differences :
- Substituent : Fluorine replaces the azide at the 4-position.
- Protecting Group : Lacks the Boc group (free amine in some derivatives).
- Molecular Formula: Free acid: C₅H₈FNO₂ (MW: 133.12 g/mol) . Methylated hydrochloride salt: C₇H₁₃ClFNO₂ (MW: 183.6 g/mol) .
Impact on Properties :
(2R,4S)-1-Acetyl-4-azidopyrrolidine-2-carboxylic Acid
Key Differences :
Impact on Properties :
Thiazolidine Carboxylic Acid Derivatives
Key Differences :
Impact on Properties :
- Hydrogen Bonding : Thiazolidines form O–H···N hydrogen bonds, creating helical chains in crystal structures .
- Applications : Used in metal-organic frameworks (MOFs) and as ligands in catalysis.
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Key Physical Properties
Research Findings and Trends
- Click Chemistry Utility : The azide group in (2S,4S)-1-Boc-4-azidopyrrolidine-2-carboxylic acid enables efficient cycloaddition reactions, outperforming phenyl- or fluorine-substituted analogs in bioconjugation .
- Stereochemical Influence : The 4S configuration in pyrrolidine derivatives enhances binding to proteases compared to 4R isomers .
- Thiazolidine vs. Pyrrolidine : Thiazolidines exhibit stronger intermolecular hydrogen bonding, influencing their crystallinity and solubility .
Biological Activity
(2S,4S)-1-Boc-4-azidopyrrolidine-2-carboxylic acid is a chiral compound notable for its diverse applications in organic synthesis and medicinal chemistry. The presence of the azido group enhances its reactivity, making it a valuable intermediate in the synthesis of biologically active molecules. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
The molecular formula of this compound is C₁₃H₁₈N₄O₄, with a molecular weight of approximately 286.31 g/mol. It exists as a white crystalline powder and is soluble in organic solvents.
The biological activity of this compound is primarily attributed to its azido group, which can undergo various chemical transformations. These transformations include:
- Nucleophilic Substitution Reactions : The azido group can be replaced by other functional groups, allowing for the modification of biological molecules.
- Reduction to Amines : The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst, which can enhance the compound's biological interactions.
- Cycloaddition Reactions : The azido group participates in cycloaddition reactions with alkynes, forming triazole derivatives that may exhibit distinct biological activities.
These reactions facilitate the compound's ability to interact with various biological targets, potentially leading to inhibitory effects on enzymes or modifications of protein functions .
Biological Activity and Applications
Research indicates that this compound has notable potential in several areas:
1. Drug Development
The compound has been investigated for its role in drug design, particularly as a precursor for synthesizing antiviral and anticancer agents. Its ability to modify proteins and enzymes makes it a candidate for developing targeted therapies .
2. Enzyme Mechanism Studies
It is utilized in studies examining enzyme mechanisms due to its capacity to form covalent bonds with active site residues. This property allows researchers to explore enzyme inhibition and activation processes .
3. Protein Modification
The azido group provides a handle for bioconjugation techniques, enabling the attachment of various biomolecules for labeling or therapeutic purposes .
Case Studies
Several studies have highlighted the biological relevance of this compound:
Q & A
Q. What are the standard synthetic routes for (2S,4S)-1-Boc-4-azidopyrrolidine-2-carboxylic acid, and how are reaction conditions optimized?
The synthesis typically begins with L-proline derivatives. Key steps include:
- Boc Protection : Introduce the tert-butoxycarbonyl (Boc) group using Boc anhydride or Boc-OSu in a basic medium (e.g., NaHCO₃) to protect the amine .
- Azide Introduction : Replace a hydroxyl or halide group at the 4-position with sodium azide (NaN₃) via nucleophilic substitution, often in polar aprotic solvents like DMF .
- Carboxylic Acid Activation : Use coupling agents like EDCI/HOBt for peptide bond formation if further functionalization is needed .
Optimization involves adjusting solvent polarity (e.g., acetonitrile vs. DCM), temperature (50–70°C for cyclization), and stoichiometric ratios to improve yields (e.g., achieving ~40% yield via slow crystallization in methanol) .
Q. How does the Boc protecting group influence the stability and reactivity of this compound in downstream reactions?
The Boc group:
- Prevents Unwanted Side Reactions : Shields the pyrrolidine nitrogen during azide introduction or carboxylate activation, reducing side reactions like oligomerization .
- Facilitates Deprotection : Removed under mild acidic conditions (e.g., TFA in DCM) without disrupting the azide or carboxylic acid groups .
- Enhances Crystallinity : Stabilizes intermediates via hydrophobic interactions, aiding in purification by column chromatography or recrystallization .
Q. What crystallization techniques are effective for isolating enantiomerically pure this compound?
- Slow Evaporation : Dissolve the compound in methanol or ethanol, then evaporate slowly at 4°C to form colorless crystals (40% yield) .
- Hydrogen Bond-Directed Crystallization : Leverage O–H⋯N hydrogen bonds between the carboxylic acid and azide groups to stabilize the lattice, as observed in orthorhombic crystals (space group P2₁2₁2₁) .
- Chiral Resolutions : Use chiral auxiliaries or chromatography with cellulose-based stationary phases to separate diastereomers .
Advanced Research Questions
Q. How does stereochemistry at the 2S and 4S positions affect biological activity or binding to target proteins?
- Conformational Rigidity : The (2S,4S) configuration enforces a twisted boat conformation in the pyrrolidine ring, optimizing interactions with hydrophobic pockets in enzymes (e.g., proteases) .
- Fluorine Substitution Analogs : (2R,4S)-4-fluoropyrrolidine derivatives show altered pharmacokinetics (e.g., blood-brain barrier penetration in glioma imaging) due to electronegativity and steric effects .
- Case Study : (2S,4S)4-[¹⁸F]FPArg exhibited 30% higher tumor uptake in U87MG xenografts compared to (2R,4R) isomers, attributed to stereospecific transporter recognition .
Q. What strategies resolve low radiochemical yields in ¹⁸F-labeled analogs like (2S,4S)4-[¹⁸F]FPArg?
- Precursor Redesign : Use nitro- or trimethylammonium leaving groups instead of tosylates to improve ¹⁸F incorporation efficiency (yields increased from <5% to ~20%) .
- Microwave-Assisted Synthesis : Reduce reaction time from 60 minutes to 10 minutes at 80°C, minimizing radiolysis .
- Purification via HPLC : Employ C18 columns with acetonitrile/water gradients to isolate the radiolabeled product from unreacted precursors .
Q. How can contradictory data on reaction yields or byproduct formation be systematically addressed?
- Analytical Triangulation : Cross-validate results using HPLC (for purity), ¹H/¹³C NMR (for structural confirmation), and mass spectrometry (for molecular weight) .
- Mechanistic Studies : Probe side reactions (e.g., azide reduction to amines) using kinetic isotope effects or DFT calculations to identify rate-limiting steps .
- Case Study : Discrepancies in Boc-deprotection yields (70–90%) were resolved by optimizing TFA concentration (20–30% v/v) and reaction time (2–4 hours) .
Q. What intermolecular interactions dominate the crystal packing of this compound, and how can they be exploited for co-crystallization?
- Key Interactions :
- O–H⋯N hydrogen bonds between the carboxylic acid and azide groups (2.8–3.0 Å) .
- Weak C–H⋯π contacts (3.3–3.5 Å) between pyrrolidine CH₂ and aromatic moieties .
- Co-Crystallization Tactics : Introduce co-formers (e.g., pyridine derivatives) to form helical chains or layered structures via π-stacking .
- Applications : Stabilize metal-organic frameworks (MOFs) for catalytic studies or drug delivery .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
